3-tert-Butyl-5-trifluoromethyl-4,5-dihydro-isoxazol-5-ol
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring.
- The compound’s systematic name is ®-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate .
- Isoxazoles exhibit diverse biological activities and are of interest in medicinal chemistry.
3-tert-Butyl-5-trifluoromethyl-4,5-dihydro-isoxazol-5-ol: C21H23F6N5O3
.Preparation Methods
- One synthetic route involves the reaction of tert-butyl ®-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)-4-oxobutan-2-yl carbamate with concentrated hydrochloric acid in isopropyl alcohol (IPA) .
- Industrial production methods may vary, but this compound can be synthesized in the laboratory using similar procedures.
Chemical Reactions Analysis
- Common reagents include acids, bases, and oxidizing agents.
- Major products depend on the specific reaction conditions.
3-tert-Butyl-5-trifluoromethyl-4,5-dihydro-isoxazol-5-ol: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- In chemistry, this compound serves as a building block for more complex molecules.
- In biology and medicine, it may have applications as a pharmacophore or scaffold for drug design.
- In industry, it could be used in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent and would require further research.
- Potential molecular targets and pathways involved remain to be elucidated.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, it’s essential to explore related isoxazoles and their properties.
- Similar compounds include other isoxazoles, such as 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone .
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-tert-butyl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H12F3NO2/c1-6(2,3)5-4-7(13,14-12-5)8(9,10)11/h13H,4H2,1-3H3 |
InChI Key |
VOMBRBSMTPDXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)(C(F)(F)F)O |
Origin of Product |
United States |
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